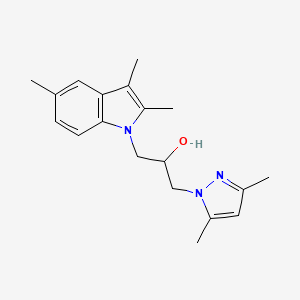![molecular formula C17H25N3O3 B6499140 N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide CAS No. 953225-77-9](/img/structure/B6499140.png)
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N’-phenylethanediamide” is a chemical compound with the CAS Number: 1185299-61-9 . It has a molecular weight of 329.31 . The IUPAC name for this compound is [1- (2-methoxyethyl)-4-piperidinyl]-N- (tetrahydro-2-furanylmethyl)methanamine dihydrochloride .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes the compound , is a significant area of research in the pharmaceutical industry . Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13 (5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H . This indicates the presence of a piperidine ring, a methoxyethyl group, and a phenylethanediamide group in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.31 . Other physical and chemical properties such as melting point, boiling point, density, etc., are not available in the retrieved data.科学研究应用
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide has been used in a variety of scientific research applications. It has been used in the study of neuronal excitability, synaptic transmission, and receptor binding. It has also been used to investigate the effects of certain drugs on the central nervous system. Additionally, this compound has been used in the study of calcium-dependent signal transduction pathways.
作用机制
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide binds to a variety of receptors, including muscarinic, nicotinic, and GABA receptors. It has been shown to modulate the activity of these receptors, resulting in changes in neuronal excitability, synaptic transmission, and receptor binding. Additionally, this compound has been shown to modulate the activity of calcium-dependent signal transduction pathways.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of a variety of receptors, resulting in changes in neuronal excitability, synaptic transmission, and receptor binding. Additionally, this compound has been shown to modulate the activity of calcium-dependent signal transduction pathways. These effects can lead to changes in the expression of a variety of proteins, including ion channels, neurotransmitters, and enzymes.
实验室实验的优点和局限性
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide has several advantages for use in laboratory experiments. It is a relatively stable compound, with a high solubility in aqueous solutions. Additionally, it has a low toxicity and can be used in a variety of concentrations. However, this compound has some limitations for use in laboratory experiments. It is not a potent agonist for muscarinic, nicotinic, and GABA receptors, making it less useful for studying these receptors. Additionally, it is not a very potent activator of calcium-dependent signal transduction pathways, making it less useful for studying these pathways.
未来方向
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide has a variety of potential future applications. It could be used to further investigate the effects of drugs on the central nervous system, as well as the effects of calcium-dependent signal transduction pathways. Additionally, this compound could be used to study the effects of certain drugs on muscarinic, nicotinic, and GABA receptors. Finally, this compound could be used to study the potential therapeutic effects of certain drugs on the central nervous system.
合成方法
N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-phenylethanediamide was first synthesized by the reaction of 1-(2-methoxyethyl)-4-piperidinol with N-phenylethanediamide. This reaction was carried out in aqueous dimethylsulfoxide (DMSO) and was catalyzed by sodium hydroxide. The resulting product was purified by column chromatography and recrystallized from ethanol.
安全和危害
属性
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-23-12-11-20-9-7-14(8-10-20)13-18-16(21)17(22)19-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTFIRWQWSMBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)butanamide](/img/structure/B6499062.png)
![2,4-dichloro-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide](/img/structure/B6499070.png)
![2-(4-chlorophenyl)-N-(4-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)acetamide](/img/structure/B6499078.png)
![N-(2,4-difluorophenyl)-N'-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499094.png)
![N-[(1-methylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6499097.png)
![N'-(2-ethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499103.png)
![N'-(4-acetamidophenyl)-N-[(1-methylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499110.png)
![N-(propan-2-yl)-N'-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B6499120.png)

![N'-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B6499135.png)
![N'-(3-chloro-4-fluorophenyl)-N-[(1-cyclopentylpiperidin-4-yl)methyl]ethanediamide](/img/structure/B6499147.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(2,4-difluorophenyl)ethanediamide](/img/structure/B6499150.png)
![methyl 4-({[(1-cyclopentylpiperidin-4-yl)methyl]carbamoyl}formamido)benzoate](/img/structure/B6499151.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B6499159.png)